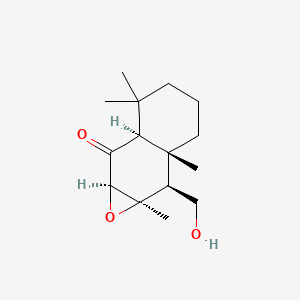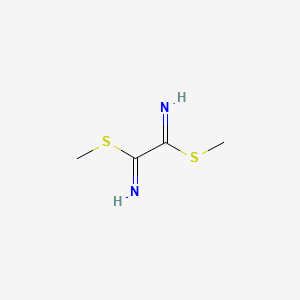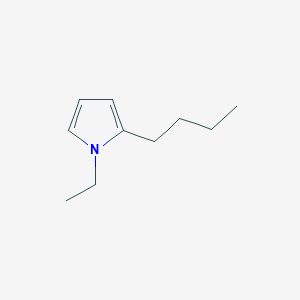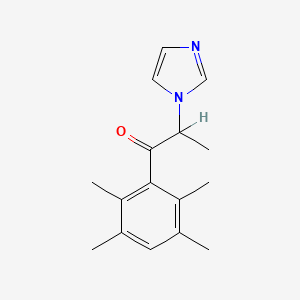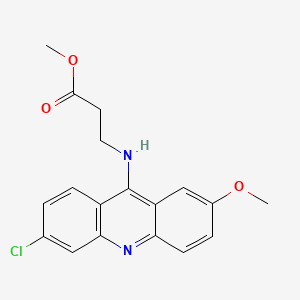![molecular formula C20H32O7 B14438906 1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-[(phenylmethoxy)methyl]- CAS No. 76377-04-3](/img/structure/B14438906.png)
1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-[(phenylmethoxy)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-[(phenylmethoxy)methyl]- is a complex organic compound known for its unique structure and properties. It is a type of crown ether, specifically 18-crown-6, which is widely used in various chemical applications due to its ability to form stable complexes with metal cations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-[(phenylmethoxy)methyl]- can be synthesized through a modified Williamson ether synthesis. This involves the reaction of triethylene glycol with triethylene glycol dichloride in the presence of potassium hydroxide as a base . The reaction conditions typically require a controlled environment to ensure the formation of the desired crown ether structure.
Industrial Production Methods
Industrial production of this compound often involves the oligomerization of ethylene oxide. This method is preferred due to its efficiency and scalability . The compound can be purified by distillation or recrystallization from hot acetonitrile, ensuring high purity for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-[(phenylmethoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using common reducing agents.
Substitution: Substitution reactions are common, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include potassium hydroxide, sodium borohydride, and various organic solvents. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-[(phenylmethoxy)methyl]- has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-[(phenylmethoxy)methyl]- involves its ability to form stable complexes with metal cations. This is due to the presence of multiple oxygen atoms in its structure, which can coordinate with metal ions. The compound acts as a ligand, binding to metal cations and stabilizing them in solution . This property is particularly useful in catalysis and other chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzo-18-crown-6: Similar in structure but contains benzene rings, which affect its chemical properties.
Triglyme: Another crown ether with different applications and properties.
Hexaaza-18-crown-6: Contains nitrogen atoms in place of some oxygen atoms, leading to different reactivity and applications.
Uniqueness
1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-[(phenylmethoxy)methyl]- is unique due to its specific structure, which allows it to form highly stable complexes with metal cations. This makes it particularly useful in applications requiring strong and stable metal-ligand interactions .
Propiedades
Número CAS |
76377-04-3 |
|---|---|
Fórmula molecular |
C20H32O7 |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
2-(phenylmethoxymethyl)-1,4,7,10,13,16-hexaoxacyclooctadecane |
InChI |
InChI=1S/C20H32O7/c1-2-4-19(5-3-1)16-26-18-20-17-25-13-12-23-9-8-21-6-7-22-10-11-24-14-15-27-20/h1-5,20H,6-18H2 |
Clave InChI |
PTJWVJSNOQCYIJ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCOCCOC(COCCOCCO1)COCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Butyl-4-(4'-hexyl[1,1'-biphenyl]-4-yl)piperazine](/img/structure/B14438835.png)


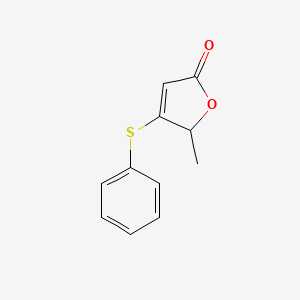
![Silanamine, N-[2,6-bis(1-methylethyl)phenyl]-1,1,1-trimethyl-](/img/structure/B14438870.png)

